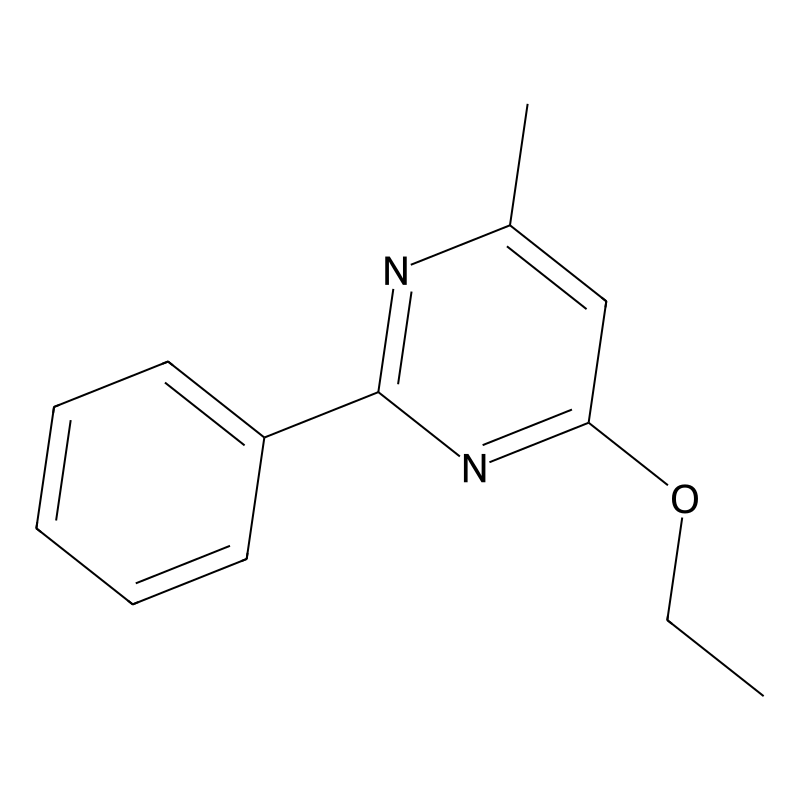

4-ethoxy-6-methyl-2-phenylpyrimidine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Ethoxy-6-methyl-2-phenylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms located at positions 1 and 3. This compound is notable for its unique substitution pattern, featuring an ethoxy group at position 4, a methyl group at position 6, and a phenyl group at position 2. The specific arrangement of these functional groups contributes to its distinct chemical and biological properties, making it an interesting subject for research and various applications in medicinal chemistry and material science.

- Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of pyrimidine N-oxides.

- Reduction: Reduction can be achieved with agents like lithium aluminum hydride or sodium borohydride, yielding reduced pyrimidine derivatives.

- Substitution: The ethoxy and methyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups using alkyl halides or amines as reagents.

These reactions enable the synthesis of various substituted pyrimidines, which can be further explored for their potential applications.

The synthesis of 4-ethoxy-6-methyl-2-phenylpyrimidine can be accomplished through several methods:

- Nucleophilic Substitution: A common method involves reacting 2-phenyl-4,6-dichloropyrimidine with sodium ethoxide in ethanol. This reaction is followed by methylation using methyl iodide under reflux conditions for several hours to ensure complete conversion.

- Continuous Flow Reactors: Industrial production may utilize continuous flow reactors to optimize reaction conditions and enhance yield.

- Catalytic Methods: Catalysts such as palladium or copper can be employed to facilitate reactions and reduce reaction times .

These methods highlight the versatility in synthesizing this compound for research and commercial purposes.

4-Ethoxy-6-methyl-2-phenylpyrimidine has several applications:

- Pharmaceuticals: Due to its biological activity, it is being investigated as a potential drug candidate for treating infections and cancers.

- Material Science: Its unique chemical properties make it suitable for developing new materials with specific functionalities.

- Agricultural Chemistry: The compound may also find applications in agrochemicals as a pesticide or herbicide .

Interaction studies involving 4-ethoxy-6-methyl-2-phenylpyrimidine focus on its binding affinity with various enzymes and receptors. These studies are crucial for understanding how the compound exerts its biological effects. Preliminary findings suggest that it may inhibit certain enzymatic pathways linked to nucleic acid metabolism, but further research is needed to confirm these interactions and their implications for therapeutic applications .

4-Ethoxy-6-methyl-2-phenylpyrimidine can be compared with several similar compounds:

| Compound Name | Key Differences |

|---|---|

| 2-Phenyl-4,6-dimethylpyrimidine | Lacks the ethoxy group; different reactivity |

| 4-Ethoxy-2,6-dimethylpyrimidine | Contains two methyl groups affecting properties |

| 6-Ethoxy-2-phenyl-4-methylpyrimidine | Different positioning of ethoxy and methyl groups |

The uniqueness of 4-ethoxy-6-methyl-2-phenylpyrimidine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological characteristics compared to these similar compounds. This specificity enhances its value in both research contexts and potential applications in pharmaceuticals and materials science .